

# Application Notes and Protocols for MS-20 (Symbiota®) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MS7972    |           |
| Cat. No.:            | B15583377 | Get Quote |

A Note on Terminology: The designation "MS-20" has been identified in scientific literature referring to two distinct investigational products. The first is a class of monoclonal antibodies targeting the CD20 receptor for the treatment of Multiple Sclerosis (MS). The second, and more prominently featured in recent preclinical and clinical research under this specific name, is a postbiotic fermented soybean beverage known as Symbiota®. This document focuses exclusively on the preclinical dosage considerations for MS-20 (Symbiota®), a postbiotic agent investigated for its immunomodulatory effects in oncology and inflammatory diseases.

## Introduction

MS-20, also known as Symbiota®, is a postbiotic formulation produced by the anaerobic fermentation of soybeans with a combination of multiple probiotic strains and yeast.[1] Preclinical studies have demonstrated its potential to modulate the gut microbiota and enhance anti-tumor immune responses, particularly when used in combination with checkpoint inhibitors. [2][3] These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the proposed mechanism of action for MS-20 in preclinical trial settings, intended for researchers, scientists, and drug development professionals.

## **Quantitative Data Summary**

The following tables summarize the key dosage and administration data from preclinical studies involving MS-20 (Symbiota®).

Table 1: Preclinical Safety and Tolerability of MS-20 in Rodents



| Species                 | Study<br>Duration | Dosing<br>Groups<br>(mL/kg/day) | Route of<br>Administrat<br>ion | Key<br>Findings                                                                      | Reference |
|-------------------------|-------------------|---------------------------------|--------------------------------|--------------------------------------------------------------------------------------|-----------|
| Sprague-<br>Dawley Rats | 28 and 90<br>days | 1.5, 5, 15                      | Oral                           | No alterations in clinical observations, blood chemistry, urinalysis, or hematology. | [1][4][5] |
| Sprague-<br>Dawley Rats | Acute             | 5, 10, 20                       | Oral                           | No mortality or clinical signs of toxicity observed.                                 | [5]       |

Table 2: No-Observed-Adverse-Effect-Level (NOAEL)

| Species                | NOAEL<br>(mL/kg/day) | Route of<br>Administration | Study Type                    | Reference |
|------------------------|----------------------|----------------------------|-------------------------------|-----------|
| Sprague-Dawley<br>Rats | 15                   | Oral                       | 90-day repeated dose toxicity | [1][4][5] |

Table 3: Preclinical Efficacy Dosage in a Xenograft Mouse Model



| Mouse<br>Strain | Cancer<br>Model          | MS-20<br>Dosage<br>(%<br>solution | Dosing<br>Volume<br>(mL/kg) | Route<br>of<br>Adminis<br>tration | Combin<br>ation<br>Therapy            | Key<br>Finding<br>s                                             | Referen<br>ce |
|-----------------|--------------------------|-----------------------------------|-----------------------------|-----------------------------------|---------------------------------------|-----------------------------------------------------------------|---------------|
| BALB/c          | CT-26<br>Colon<br>Cancer | 1, 5, 15                          | 10                          | Oral<br>Gavage                    | Anti-PD1<br>Antibody<br>(10<br>mg/kg) | Inhibition of tumor growth, increase d CD8+ T-cell infiltration | [2]           |

## **Experimental Protocols**

Objective: To evaluate the potential toxicity of MS-20 following repeated oral administration in Sprague-Dawley rats for 90 days.

#### Materials:

- Sprague-Dawley rats
- MS-20 (Symbiota®)
- Vehicle control (e.g., sterile water)
- Oral gavage needles
- · Standard laboratory animal diet and water
- Equipment for clinical observations, blood collection, and histopathology

#### Procedure:

· Acclimatize animals to laboratory conditions.



- Assign animals to four groups: vehicle control, 1.5 mL/kg/day MS-20, 5 mL/kg/day MS-20, and 15 mL/kg/day MS-20.[1][4][5]
- Administer MS-20 or vehicle control orally via gavage once daily for 90 consecutive days.
- Conduct daily clinical observations for any signs of toxicity.
- Record body weight and food consumption weekly.
- Perform ophthalmological examinations prior to initiation and at the end of the study.
- Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at termination.
- At the end of the 90-day period, euthanize the animals and perform a complete necropsy.
- Record organ weights and collect tissues for histopathological examination.
- Analyze data for any significant differences between the treatment and control groups.

Objective: To assess the anti-tumor efficacy of MS-20 alone and in combination with an anti-PD1 antibody in a syngeneic mouse cancer model.

#### Materials:

- BALB/c mice
- CT-26 colon cancer cells
- MS-20 (Symbiota®) at 1%, 5%, and 15% concentrations
- Anti-PD1 antibody (10 mg/kg)
- Isotype control antibody
- Sterile water (vehicle)
- Equipment for subcutaneous injection, oral gavage, and tumor measurement



#### Procedure:

- Subcutaneously inject 2 x 10<sup>5</sup> viable CT-26 cells into the flank of each BALB/c mouse.[2]
- Three days post-implantation, randomize mice into treatment groups (e.g., Vehicle + Isotype, MS-20 + Isotype, Vehicle + anti-PD1, MS-20 + anti-PD1).
- Administer the designated concentration of MS-20 (1%, 5%, or 15%) or vehicle control daily via oral gavage at a volume of 10 mL/kg.[2]
- On days 3, 5, 7, 9, and 11 post-implantation, administer the anti-PD1 antibody or isotype control (10 mg/kg) via intraperitoneal injection.[2]
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- Monitor animal body weight and overall health.
- At the conclusion of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration).
- Analyze tumor growth curves and endpoint tumor weights to determine treatment efficacy.

## **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety assessment of a proprietary fermented soybean solution, Symbiota®, as an ingredient for use in foods and dietary supplements: Non-clinical studies and a randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody -PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for MS-20 (Symbiota®) in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583377#dosage-considerations-for-ms-20-in-preclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com